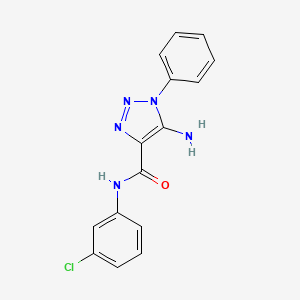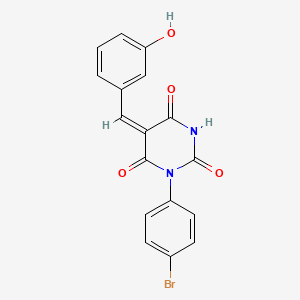
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has gained attention in recent years due to its potent anticancer properties. This compound was first synthesized in 2008 by scientists at the Cancer Research UK Cancer Therapeutics Unit at The Institute of Cancer Research in London. Since then, numerous studies have been conducted to explore the mechanism of action and potential applications of CCT251545 in cancer research.
Mechanism of Action
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide works by inhibiting the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in a variety of cancer types and is believed to play a role in cancer cell proliferation and survival. By inhibiting MELK, 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is able to induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have other biochemical and physiological effects. For example, studies have shown that 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is able to inhibit the growth and proliferation of human embryonic stem cells, making it a potential candidate for stem cell research. Additionally, 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
Advantages and Limitations for Lab Experiments
One advantage of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its potential toxicity, as it has been shown to induce liver damage in animal studies. Additionally, more research is needed to determine the optimal dosage and administration of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide for cancer therapy.
Future Directions
There are several potential future directions for research on 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of combination therapies that incorporate 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide with other anticancer agents. Additionally, more research is needed to determine the optimal dosage and administration of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide for cancer therapy. Finally, studies are needed to explore the potential applications of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in other areas of research, such as stem cell research and antimicrobial therapy.
Synthesis Methods
The synthesis of 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that begins with the reaction of 3-chlorobenzonitrile with phenylhydrazine to form 3-chlorophenylhydrazine. This compound is then reacted with ethyl acetoacetate to form 3-chlorophenylhydrazine-1-carbonyl ethyl acetoacetate. The resulting product is then treated with sodium azide and triethylorthoformate to form 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. Finally, the ethyl ester is treated with ammonium hydroxide to form 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have potent anticancer properties in a variety of cancer cell lines, including breast, lung, and prostate cancer. Studies have also shown that 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is able to induce apoptosis, or programmed cell death, in cancer cells. This makes 5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide a promising candidate for cancer therapy, as it targets cancer cells specifically without affecting healthy cells.
properties
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-10-5-4-6-11(9-10)18-15(22)13-14(17)21(20-19-13)12-7-2-1-3-8-12/h1-9H,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQHWRDCFRJDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5181471.png)
![N-(3-chlorobenzyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5181479.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B5181486.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide](/img/structure/B5181494.png)
![17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)

![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5181507.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)

![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)
![6-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5181562.png)
